molecular formula C23H21F3N2O4 B2873295 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941993-22-2

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2873295
CAS No.: 941993-22-2
M. Wt: 446.426
InChI Key: QTFFWLMWDXJZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H21F3N2O4 and its molecular weight is 446.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential for various biological applications. Its unique structural features, including a pyridine derivative and multiple functional groups, suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.416 g/mol
  • Structural Features : The compound contains a hydroxymethyl group, a 4-oxopyridine moiety, and a trifluoromethyl-substituted phenyl ring, which are crucial for its biological activity.

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. Notably, derivatives of pyridine and related heterocycles have been shown to interact with various biological targets:

  • Aldose Reductase Inhibition : Compounds like this one may inhibit aldose reductase (ALR2), an enzyme involved in the polyol pathway linked to diabetic complications. Inhibiting ALR2 can reduce oxidative stress and alleviate cellular damage associated with diabetes .
  • Antioxidant Activity : The presence of hydroxymethyl and oxopyridine groups suggests potential antioxidant properties. Similar compounds have demonstrated significant radical scavenging abilities, which can protect cells from oxidative damage .
  • Antiproliferative Effects : Some studies have shown that related compounds can inhibit cell proliferation by interfering with topoisomerase II activity, suggesting that this compound might also exhibit antiproliferative effects against certain cancer cell lines .

Case Studies

  • Inhibition of Aldose Reductase :
    • A study reported that hydroxypyridinone derivatives exhibited potent inhibition of ALR2 with IC50 values in the low micromolar range. For example, a related compound showed an IC50 value of 0.789 μM, indicating strong inhibitory potential against ALR2 .
  • Antioxidant Activity :
    • In vitro assays demonstrated that certain pyridinone derivatives effectively scavenged DPPH radicals with inhibitory rates significantly higher than standard antioxidants like Trolox. For instance, one derivative showed a DPPH scavenging rate of 41.48% at 1 μM concentration .
  • Anticancer Potential :
    • Compounds similar to the one have been tested for their ability to inhibit cancer cell growth. For instance, benzopsoralens with hydroxymethyl substitutions were noted for their antiproliferative effects in mammalian cells upon UVA activation .

Data Summary

Biological ActivityMechanismReference
Aldose Reductase InhibitionIC50 values in the low micromolar range
Antioxidant ActivityDPPH scavenging rates significantly higher than Trolox
Antiproliferative EffectsInhibition of topoisomerase II

Properties

IUPAC Name

2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4/c1-15-5-7-16(8-6-15)14-32-21-11-28(19(13-29)10-20(21)30)12-22(31)27-18-4-2-3-17(9-18)23(24,25)26/h2-11,29H,12-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFWLMWDXJZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.